Product packaging for Dodecylnaphthalene(Cat. No.:CAS No. 38641-16-6)

Dodecylnaphthalene

Cat. No.: B1581213
CAS No.: 38641-16-6
M. Wt: 296.5 g/mol
InChI Key: UVMGANPLBFFQIO-UHFFFAOYSA-N
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Description

Dodecylnaphthalene, specifically the 1-dodecylnaphthalene (1-DDN) isomer with the formula C22H32 and a molar mass of 296.5 g/mol, is a significant model compound in scientific research . It is characterized as a white powder with a melting point of approximately 30 °C and a boiling point around 415 °C . Its core research value lies in its structural design, which features a naphthalene polyaromatic center linked to a long, twelve-carbon alkyl chain, making it an excellent water-insoluble model for complex organic structures like asphaltenes found in heavy crude oil . Researchers utilize this compound to investigate microbial functionalization and advanced oxidation processes. For instance, the bacterium Pseudomonas aeruginosa KK6 has been shown to extensively biotransform 1-DDN through subterminal oxidation, cleaving the alkyl chain to produce water-soluble, reduced molecular weight products like 1-naphthyl-alkanoic acids and 1-naphthyl-alkanals . This research provides critical pathways for the potential bioremediation of oil contamination and the biodesulfurization or bio-upgrading of heavy oil. Concurrently, in environmental chemistry, studies on surfactant systems involving naphthalene provide insights into the solubilization and preferential degradation of hydrophobic organic compounds, which is relevant for understanding the behavior of alkylated naphthalenes in remediation technologies such as soil flushing . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32 B1581213 Dodecylnaphthalene CAS No. 38641-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dodecylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32/c1-2-3-4-5-6-7-8-9-10-11-15-20-17-14-18-21-16-12-13-19-22(20)21/h12-14,16-19H,2-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMGANPLBFFQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068122
Record name Dodecylnaphthalene
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Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38641-16-6
Record name Naphthalene, dodecyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, dodecyl-
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Record name Dodecylnaphthalene
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Record name Dodecylnaphthalene
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Synthetic Methodologies and Pathways for Dodecylnaphthalene and Its Derivatives

Alkylation Reactions in Dodecylnaphthalene Synthesis

The most direct method for synthesizing this compound is the Friedel-Crafts alkylation of naphthalene (B1677914) with a C12 olefin, typically 1-dodecene (B91753). This reaction involves an acid catalyst to facilitate the electrophilic attack of the alkyl group onto the aromatic naphthalene ring. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high conversion rates and desired product selectivity.

Various acid catalysts have been employed for the alkylation of naphthalene, including solid acids like clays (B1170129) and zeolites, as well as homogeneous catalysts. rsc.orgcapes.gov.br Among the homogeneous catalysts, trifluoromethanesulfonic acid (TfOH), an organic superacid, has demonstrated high efficacy. mdpi.com It offers several advantages, including high catalytic activity under mild conditions, stability, and relatively low cost. mdpi.com

The mechanism for TfOH-catalyzed alkylation involves the interaction of the olefin (e.g., n-butene or dodecene) with TfOH to form a carbocation. mdpi.com This electrophilic carbocation then attacks the π-electron system of the naphthalene nucleus, forming an unstable π-complex which rearranges into a more stable σ-complex. mdpi.com Subsequent deprotonation regenerates the catalyst and yields the alkylnaphthalene product.

Research on the alkylation of naphthalene with 1-dodecene using TfOH has identified optimal conditions for maximizing product yield. One study achieved a 96% conversion rate under specific parameters. researchgate.net

Table 1: Optimal Reaction Conditions for Naphthalene Alkylation with 1-Dodecene using TfOH Catalyst

ParameterOptimal Value
Naphthalene/1-dodecene mole ratio1:3
Reaction Temperature80°C
Dropping Time3 hours
Reaction Time1 hour
Data sourced from a study on naphthalene alkylation catalyzed by trifluoromethanesulfonic acid. researchgate.net

Other catalytic systems studied include immobilized ionic liquids and various solid acids like sulfated zirconia and HFAU zeolite, with performance being closely linked to the catalyst's acidity, specific surface area, and pore structure. rsc.orgcapes.gov.br

A key challenge in naphthalene alkylation is controlling the number of alkyl chains attached to the ring and their position (regioselectivity). The reaction can yield a mixture of mono-, di-, and poly-alkylated naphthalenes. The degree of alkylation significantly influences the physicochemical properties of the final product, such as viscosity and thermal stability. mdpi.comresearchgate.net

Research has shown that the number of side chains can be controlled by adjusting the catalyst dosage. In a study on the butylation of naphthalene using TfOH, a lower catalyst concentration favored the formation of mono- and di-butylnaphthalenes, while a higher concentration led to a product dominated by tri-, tetra-, penta-, and hexa-butylnaphthalenes. mdpi.comresearchgate.net This principle allows for the targeted synthesis of alkylnaphthalenes with a specific degree of substitution.

Table 2: Effect of Catalyst Dosage on Side-Chain Numbers in Naphthalene Butylation

Product DesignationCatalyst (TfOH) DosageProduct Composition
MBN-1Low90.3% mono/di-butylnaphthalenes
MBN-2High98.2% tri/tetra/penta/hexa-butylnaphthalenes
Data illustrates the principle of controlling side-chain numbers by catalyst concentration. mdpi.comresearchgate.net

Selectivity for α- or β-isomers is another critical aspect. The alkylation of naphthalene with 1-dodecene can produce various isomers, such as α-(1-methylundecyl) naphthalene and β-(1-methylundecyl) naphthalene, among others. rsc.org The distribution of these isomers is influenced by the catalyst and reaction conditions.

Catalytic Approaches in Alkylation (e.g., Trifluoromethanesulfonic Acid Catalysis)

Functionalization Strategies for this compound

Once synthesized, this compound can be further modified through functionalization reactions to introduce new chemical groups, thereby altering its properties and creating valuable derivatives.

The oxidation of this compound can occur on either the aromatic naphthalene ring or the dodecyl side chain. The presence of the long alkyl substituent generally directs oxidation towards the side chain, which is often a preferred pathway for detoxification in metabolic processes as it can prevent the formation of potentially harmful DNA-reactive metabolites that arise from aromatic ring oxidation. nih.govresearchgate.net

A different approach involves biological functionalization using microorganisms. Research has demonstrated that the soil bacterium Pseudomonas aeruginosa KK6 can extensively biotransform 1-dodecylnaphthalene. researchgate.netresearchgate.net The mechanism was identified as subterminal oxidation, where oxidation occurs along the alkyl chain rather than at the terminal methyl group or the aromatic ring. researchgate.net This process leads to the formation of oxidized and chain-shortened derivatives.

A significant outcome of the functionalization of this compound is the production of naphthyl-alkanoic acids and naphthyl-alkanals (aldehydes). These compounds have potential applications as intermediates in chemical synthesis.

The biotransformation of 1-dodecylnaphthalene by Pseudomonas aeruginosa KK6 was shown to produce a range of reduced molecular weight 1-naphthyl-alkanoic acids and 1-naphthyl-alkanals. researchgate.netscirp.org This biological pathway provides a method for converting the hydrocarbon into more functionalized and potentially valuable chemical species. The process involves the oxidation and shortening of the dodecyl chain, resulting in a profile of compounds with varying alkyl chain lengths attached to the naphthalene core. researchgate.net

Chemical methods for preparing naphthalene carboxylic acids also exist, such as the oxidation of alkyl-substituted tetrahydronaphthalenes or the reaction of aromatic compounds with 3-carboxyphenylsulfonyl chloride at high temperatures. google.comgoogle.com These routes, while not starting from this compound itself, represent established pathways to similar classes of compounds.

Oxidation Pathways and Mechanisms

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly being applied to the synthesis of compounds like this compound. news-medical.netnih.gov Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis over stoichiometric reagents. acs.org

In the context of this compound synthesis, this translates to several improved strategies:

Catalyst Choice : Moving from traditional, corrosive, and difficult-to-dispose-of Friedel-Crafts catalysts like AlCl₃ to more sustainable alternatives is a primary goal. The use of solid acid catalysts such as zeolites and clays is advantageous as they are easily separated from the reaction mixture and can often be regenerated and reused. rsc.org

Recyclable Catalysts : The development of recyclable catalysts, such as Brønsted acidic ionic liquids, offers a green alternative for naphthalene alkylation. capes.gov.brrsc.org These catalysts can be used in multiple reaction cycles without significant loss of activity, reducing waste and cost. rsc.org

Biocatalysis : The use of enzymes or whole organisms, as seen in the functionalization of this compound by Pseudomonas aeruginosa, represents a core green chemistry technique. researchgate.netnews-medical.net These reactions are typically performed in water under mild temperature and pressure conditions, significantly reducing energy consumption and avoiding the use of harsh reagents.

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant materials into the final product is crucial. acs.org Catalytic routes are inherently superior to stoichiometric ones in this regard.

By embracing these green chemistry principles, the synthesis and functionalization of this compound can be made more efficient, safer, and more sustainable. rsc.org

Exploration of Environmentally Benign Synthetic Pathways

The development of green synthetic routes aims to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. chemrxiv.orgresearchgate.net In the context of this compound synthesis, this primarily involves moving away from conventional Friedel-Crafts alkylation that uses stoichiometric amounts of corrosive and polluting Lewis acid catalysts like aluminum chloride (AlCl₃).

A key advancement in this area is the use of ionic liquids (ILs) as both catalysts and solvents. researchgate.netlongdom.org Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. researchgate.net These properties make them attractive "green" alternatives to volatile organic solvents. researchgate.netlongdom.org For the alkylation of naphthalene with dodecene (or other long-chain alkenes), chloroaluminate ionic liquids have shown significant promise. researchgate.netresearchgate.net These systems are not only effective catalysts but can also be easily separated from the product and recycled, which aligns with the principles of green chemistry. researchgate.netresearchgate.net

Another approach involves visible light photoredox catalysis, which utilizes organic dyes to catalyze reactions upon irradiation with visible light. beilstein-journals.org This method offers a more sustainable alternative to transition metal-based catalysts and can facilitate reactions like α-alkylation under mild conditions. beilstein-journals.org While direct application to this compound synthesis is an area of ongoing research, the principles represent a promising frontier for eco-friendly chemical production. beilstein-journals.org

The core principles of green synthesis applicable to this compound production include:

Waste Prevention: Designing syntheses to minimize the generation of byproducts. longdom.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. longdom.orgrsc.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water or ionic liquids. longdom.org

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents. longdom.orgrsc.org

Role of Catalysis in Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, selectivity, and safety while reducing energy consumption and waste. rsc.orgacs.org In the synthesis of this compound, catalysts are crucial for activating the alkylating agent and facilitating its reaction with the naphthalene ring.

Ionic Liquids as Catalysts: Several studies have demonstrated the effectiveness of ionic liquids as catalysts for the Friedel-Crafts alkylation of naphthalene. researchgate.netacs.orgmdpi.com For instance, ethyl-containing amine chloroaluminate ionic liquids modified with HCl have been used as environmentally friendly catalysts for the alkylation of 2-methylnaphthalene (B46627) with long-chain alkenes. researchgate.net Similarly, the Et₃NHCl-AlCl₃ ionic liquid has shown excellent catalytic performance for the alkylation of naphthalene and tetralin. acs.orgmdpi.com These catalysts are often recyclable and allow the reaction to proceed under milder conditions than traditional methods. researchgate.netacs.org The acidity and catalytic activity of these ionic liquids can be tuned by varying the proportion of the organic base to the Lewis acid. researchgate.net

The table below summarizes the performance of different ionic liquid catalysts in naphthalene alkylation reactions, highlighting their potential as sustainable alternatives.

Catalyst SystemSubstrateAlkylating AgentKey FindingReference
Et₃NHCl-AlCl₃Naphthalenecis-DecalinDemonstrated high catalytic activity and potential for producing cycloalkylnaphthalene base oils. acs.org
Ethyl-containing amine chloroaluminate ILs + HCl2-MethylnaphthaleneMixed C11-12 olefinsAchieved excellent conversion and selectivity; products are insoluble in the IL, allowing easy separation. researchgate.net
[Bmim]Cl-AlCl₃NaphthaleneEthyl bromide, Isopropyl chlorideRendered the reaction "green" with good conversion and yields. researchgate.net
Me₃NHCl-AlCl₃NaphthaleneOlefinsAchieved high yield (>99%) within 60 seconds in a microreaction system. mdpi.com

Other Catalytic Systems: Beyond ionic liquids, research continues into other catalytic systems. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly attractive because they can be easily filtered and reused. rsc.org The immobilization of homogeneous catalysts on solid supports is another strategy to overcome separation challenges. rsc.org For example, a BF₃·H₂O-Pt catalyst immobilized on clay was used for the hydrogenation of arenes like naphthalene. rsc.org The development of solid acid catalysts also offers a recyclable and safer alternative to liquid acids. epo.org

Computational Chemistry in Synthesis Design

Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to model and predict molecular behavior, properties, and reaction outcomes. google.comacs.org This predictive power accelerates the design of more efficient and targeted synthetic pathways for compounds like this compound.

Molecular Simulation for Density Characterization and Structure Validation

Molecular dynamics (MD) and other simulation techniques are powerful methods for characterizing the physical properties of molecules and validating their structures. researchgate.net By simulating the movement and interaction of atoms over time, researchers can predict macroscopic properties like density.

A study on heavy oil fractions utilized molecular simulation to validate the average molecular structure of the fractions, using 1-dodecylnaphthalene as a model compound. researchgate.net The density of 1-dodecylnaphthalene was simulated and compared with experimental values to establish the accuracy of the simulation parameters. The results, summarized in the table below, showed a very small relative error, confirming that molecular simulation is a reliable tool for density characterization and, by extension, for validating proposed molecular structures. researchgate.net

CompoundExperimental Density (g/cm³)Simulated Density (g/cm³)Relative Error (%)Reference
1-Dodecylnaphthalene0.91340.91100.26 researchgate.net
n-Tetracontane0.81900.81680.27 researchgate.net

This validation is crucial in synthesis design, as it provides confidence in the proposed molecular structures of reaction products before committing to potentially costly and time-consuming experimental work.

Prediction of Reaction Mechanisms and Pathways

Understanding the detailed mechanism of a chemical reaction is key to optimizing it. Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate reaction pathways, identify transition states, and calculate activation energies. researchgate.netacs.orgacs.org

For the Friedel-Crafts alkylation of naphthalene, DFT calculations can elucidate the roles of the catalyst, solvent, and reactants in determining the reaction's outcome and selectivity. researchgate.netacs.org For instance, computational studies on Friedel-Crafts acylation—a closely related reaction—have investigated the nature of the electrophilic species, comparing a mechanism involving a neutral acyl chloride-catalyst complex with one involving a free acylium cation. d-nb.infonih.gov These studies help to explain how factors like solvent polarity and reactant concentration can favor one pathway over another, leading to different product distributions. acs.orgd-nb.info

By modeling the potential energy surface of the reaction, chemists can:

Identify the most likely intermediates and transition states. researchgate.netacs.org

Calculate the energy barriers for different reaction steps, identifying the rate-determining step. researchgate.net

Predict the relative stability of different product isomers, which is crucial for controlling selectivity in naphthalene alkylation where multiple substitution positions are possible. d-nb.info

Screen potential catalysts and reaction conditions in silico to identify the most promising candidates for experimental investigation. acs.org

This computational pre-screening significantly narrows down the experimental matrix, saving time and resources and accelerating the development of new, more efficient synthetic methodologies for this compound and its derivatives. csmres.co.uk

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis of Dodecylnaphthalene and its Metabolites

Spectroscopic methods are indispensable for elucidating the structural features of this compound and its biotransformation products. Mass spectrometry, in particular, offers profound insights into the molecular weight and fragmentation patterns of these compounds.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. silantes.com It is highly sensitive and selective, making it ideal for the study of metabolites. silantes.com When coupled with separation techniques like gas or liquid chromatography, MS can identify and quantify hundreds of metabolites in a single experiment. silantes.com

Tandem mass spectrometry (MS/MS or MS²) takes this a step further by enabling the fragmentation of selected ions to gain structural information. silantes.comnih.gov This is particularly useful for identifying unknown metabolites. silantes.com In a typical MS/MS experiment, a precursor ion is selected, fragmented through collision with a neutral gas, and the resulting product ions are analyzed. longdom.orgwikipedia.org This process, known as collision-induced dissociation (CID), provides a "fingerprint" of the molecule's structure. nih.govlongdom.org

Electrospray ionization (ESI) is a soft ionization technique that is commonly used for the analysis of a wide range of molecules, from small organic compounds to large biomolecules like proteins. utoronto.cawikipedia.org ESI is particularly well-suited for the analysis of polar and thermally labile compounds that are difficult to vaporize. utoronto.ca The process involves creating a fine spray of charged droplets from a sample solution. utoronto.ca As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which can then be analyzed by the mass spectrometer. utoronto.ca

In the context of this compound analysis, ESI has been employed in negative ion mode [ESI(-)] to identify carboxylic acids produced during the biodegradation of asphaltenes and polycyclic aromatic hydrocarbons (PAHs). researchgate.net This technique has proven effective in characterizing the complex mixture of products resulting from microbial metabolism. researchgate.net

Collision-induced dissociation (CID) is a fundamental technique in tandem mass spectrometry where ions are fragmented by colliding them with neutral gas molecules, such as argon or nitrogen. longdom.orgwikipedia.org The kinetic energy of the ion is converted into internal energy upon collision, leading to the breaking of chemical bonds and the formation of smaller fragment ions. wikipedia.org By analyzing the masses of these fragment ions, detailed structural information about the original precursor ion can be obtained. longdom.org

Chromatographic techniques are essential for separating the individual components of a complex mixture before they are introduced into the mass spectrometer or another detector. silantes.com The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the analytes. drawellanalytical.com

GC is a powerful technique for separating and analyzing volatile compounds. drawellanalytical.com In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. drawellanalytical.com The separation is based on the differential partitioning of the compounds between the two phases. drawellanalytical.com GC has been utilized to quantify the transformation of 1-dodecylnaphthalene. llas.ac.cn

Liquid chromatography (LC) is a versatile technique used to separate a wide range of compounds, including those that are non-volatile or thermally unstable. mdpi.comebsco.com In LC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid stationary phase. ebsco.com High-performance liquid chromatography (HPLC) is a sophisticated form of LC that uses high pressure to force the mobile phase through the column, resulting in faster and more efficient separations. ebsco.com

Liquid chromatography with ultraviolet (LC-UV) detection is a common analytical technique where a UV-Vis detector is coupled to an HPLC system. sepscience.com This setup allows for the quantification of compounds that absorb UV or visible light. sepscience.comwaters.com The absorbance of the eluting compounds is measured at a specific wavelength, and the resulting signal is proportional to the concentration of the analyte. ebsco.com

In the analysis of 1-dodecylnaphthalene transformation products, liquid chromatography with UV detection has been used in conjunction with ESI-MS/MS to analyze the metabolites. llas.ac.cn This combination provides both quantitative information from the UV detector and structural information from the mass spectrometer. llas.ac.cnsepscience.com

AnalyteMatrixDetection MethodKey FindingsReference
1-Dodecylnaphthalene MetabolitesBacterial CultureLC-UV/ESI-MS/MSAnalysis of transformation products. llas.ac.cn
Quinonemethide TriterpenesPlant ExtractsHPLC-UVQuantification of pristimerin (B1678111) and tingenone. researchgate.net
Amino AcidsStandard SolutionsHPLC with OPA pre-column derivatization and UV detectionHigh sensitivity and selectivity for amino acid analysis. jasco-global.com

Ultra-performance liquid chromatography (UPLC), also known as ultra-high-performance liquid chromatography (UHPLC), is an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically less than 2 µm) and instrumentation capable of operating at higher pressures than traditional HPLC systems. researchgate.net This results in significantly faster analysis times, improved resolution, and increased sensitivity. researchgate.netmalvernpanalytical.com

The enhanced resolving power of UPLC makes it particularly well-suited for the analysis of complex samples, such as those encountered in metabolomics and the analysis of drug impurities. sepscience.comresearchgate.net The ability to achieve baseline separation of numerous compounds in a short amount of time increases sample throughput and laboratory productivity. researchgate.net

ParameterHPLCUPLC/UHPLCReference
Particle Size3 - 10 µm< 3 µm malvernpanalytical.com
Typical Run Time45 minutes10 minutes malvernpanalytical.com
Solvent Usage per Injection45 mL10 mL malvernpanalytical.com
Pump Pressure4 MPa70 MPa malvernpanalytical.com

Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques

Coupled LC-GC with Flame Ionisation Detection (FID)

The hyphenation of liquid chromatography (LC) with gas chromatography (GC) and flame ionization detection (FID) provides a powerful platform for the analysis of complex hydrocarbon mixtures, including those containing this compound. This technique leverages the separation capabilities of both LC and GC to achieve a high degree of resolution. thermofisher.comchromatographyonline.com

In a typical LC-GC-FID setup, the sample is first injected into the LC system. The LC separates the components based on their polarity. For instance, in the analysis of mineral oil hydrocarbons, an LC column can separate the sample into fractions of mineral oil saturated hydrocarbons (MOSH) and mineral oil aromatic hydrocarbons (MOAH), where this compound would be found in the MOAH fraction. thermofisher.comchromatographyonline.com The separated fractions from the LC are then transferred to the GC system. A critical component in this transfer is the solvent vapor exit (SVE), which removes the bulk of the LC solvent before the analytes of interest are introduced into the GC column. thermofisher.com This prevents the GC column from being overloaded with solvent and allows for the injection of large volumes, thereby increasing sensitivity.

Once in the GC, the components are further separated based on their boiling points and interaction with the stationary phase. The separated compounds then pass through a flame ionization detector (FID). The FID is a mass-sensitive detector that responds to carbon-containing compounds, making it well-suited for the quantitative analysis of hydrocarbons like this compound. hslu.ch The response of the FID is generally proportional to the mass of carbon atoms entering the flame, allowing for reliable quantification. hslu.chunito.it

Recent advancements have seen the integration of comprehensive two-dimensional gas chromatography (GCxGC) into the LC-GC system. This LC-GCxGC-FID/MS setup provides even greater separation power and allows for a more detailed characterization of complex samples. chromatographyonline.comresearchgate.netlcms.cz The use of a time-of-flight mass spectrometer (ToFMS) in parallel with the FID provides confirmatory data and aids in the identification of individual compounds. researchgate.net

The table below summarizes the typical operational parameters for an LC-GC-FID system used for hydrocarbon analysis.

ParameterLC SystemGC SystemDetector
Stationary Phase Silica gel columnCapillary column (e.g., non-polar)Flame Ionization Detector (FID)
Mobile Phase Hexane (for MOSH), Hexane/Dichloromethane mixture (for MOAH)Inert carrier gas (e.g., Helium, Hydrogen)-
Key Feature Fractionation of saturated and aromatic hydrocarbonsSeparation based on boiling pointQuantitative detection of hydrocarbons
Interface Solvent Vapor Exit (SVE) to remove LC solvent--

This technique is widely regarded as a reference method for the analysis of mineral oil contaminants in various matrices. lcms.cznih.gov

Optical Second Harmonic Generation (SHG) for Interfacial Studies

Optical Second Harmonic Generation (SHG) is a surface-specific nonlinear optical technique that has proven to be a powerful tool for investigating the properties of molecules at interfaces. acs.orgresearchgate.netoxinst.com This method is particularly advantageous for studying interfaces between two centrosymmetric media, such as a liquid-liquid or liquid-vapor interface, because the SHG process is forbidden in the bulk of such media but allowed at the interface where the inversion symmetry is broken. acs.orgoxinst.comepfl.ch

The technique involves directing an intense laser beam with frequency ω onto an interface. A portion of the light is converted to the second harmonic frequency, 2ω, and the intensity of this generated light provides information about the molecules at the interface. scienggj.org The intensity of the SHG signal is dependent on the second-order nonlinear susceptibility, χ(2), of the interface, which is in turn related to the molecular hyperpolarizability and the number density and orientation of the interfacial molecules. acs.org

SHG has been successfully employed to study the orientation of this compound derivatives, specifically sodium 1-dodecylnaphthalene-4-sulfonate (SDNS), at various liquid-liquid interfaces. ru.nl In one study, the orientation of SDNS monolayers was determined at aqueous/decane and aqueous/carbon tetrachloride interfaces. The results demonstrated that the molecular orientation of the surfactant is highly dependent on the nature of the nonaqueous phase. ru.nl

For the decane/water interface, the angle between the short axis of the naphthalene (B1677914) chromophore and the interface normal was found to be 21°, whereas for the water/carbon tetrachloride interface, this angle shifted to 38°. acs.org This change in orientation was correlated with the interfacial tension of the systems. ru.nl

InterfaceAngle of Naphthalene Chromophore Short Axis to Interface Normal
Decane/Water21°
Water/Carbon Tetrachloride38°

These findings are crucial for understanding phenomena such as the formation of microemulsions and other surfactant-related structures. ru.nl The ability of SHG to provide in-situ, real-time information about molecular orientation at buried interfaces makes it an invaluable technique in surface science. acs.orgresearchgate.netsemanticscholar.org

X-ray Photoelectron Spectroscopy (XPS) for Liquid-Vapor Interfaces

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, chemical state, and electronic state of the elements within a material. mpg.deunivie.ac.at When applied to the study of liquid-vapor interfaces, XPS can reveal crucial details about the distribution and chemical environment of molecules at this boundary. aip.orgresearchgate.net

The principle of XPS involves irradiating a sample with a beam of X-rays. When an X-ray photon interacts with an atom, it can transfer its energy to a core-level electron, causing the electron to be ejected from the atom. The kinetic energy of this photoelectron is then measured by an electron energy analyzer. The binding energy of the electron can be calculated from the kinetic energy and the energy of the incident X-ray, and this binding energy is characteristic of the element and its chemical state. mpg.demdpi.com

A significant challenge in applying XPS to liquid-vapor interfaces is the vapor pressure of the liquid, which can interfere with the high vacuum conditions typically required for XPS measurements. aip.org To overcome this, ambient pressure XPS (APXPS) was developed, which utilizes differential pumping to allow for measurements at higher pressures. mpg.demdpi.com This enables the in-situ investigation of liquid-vapor interfaces under more realistic conditions. lbl.gov

By analyzing the intensity and binding energy of the photoelectrons, a depth profile of the chemical composition near the interface can be constructed. researchgate.netaps.org The probing depth of XPS is determined by the inelastic mean free path of the photoelectrons, which is typically on the order of a few nanometers. mpg.demdpi.com

Studies using XPS have provided insights into the surface propensity of various ions and molecules at the liquid-vapor interface. For example, investigations into the behavior of sulfur(IV) species at the aqueous solution-vapor interface have shown that the speciation at the interface can differ significantly from that in the bulk solution. nih.gov While direct XPS studies specifically on this compound at the liquid-vapor interface are not prevalent in the provided search results, the technique's capability to probe the elemental and chemical composition of surfaces makes it a potentially powerful tool for such investigations. For instance, the equilibration time of sodium-dodecylnaphthalene-sulfonate at a liquid-vapor interface has been a subject of study, illustrating the application of related techniques to similar compounds. researchgate.net

The table below summarizes the key aspects of XPS for studying liquid-vapor interfaces.

FeatureDescription
Principle Measurement of kinetic energy of photoelectrons ejected by X-ray irradiation.
Information Obtained Elemental composition, chemical state, electronic state.
Surface Sensitivity Probing depth of a few nanometers. mpg.demdpi.com
Technique Variation Ambient Pressure XPS (APXPS) for studying volatile liquids. mpg.demdpi.com
Application Determining the depth profile of chemical species at the interface. researchgate.netaps.org

Application in Analytical Method Development

Method Validation for this compound Detection and Quantification

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. adryan.comeurachem.org For the detection and quantification of this compound, a validated method provides confidence in the accuracy and reliability of the results. chromatographyonline.comms-editions.cl The validation process involves evaluating several key parameters, as outlined by various regulatory guidelines. mdpi.comeuropa.eu

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. labmanager.com For this compound, this means demonstrating that there is no interference from other hydrocarbons or matrix components at the retention time of the analyte.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. labmanager.com A linear relationship is typically established by analyzing a series of standards of known concentrations. For example, a linearity study might involve five concentration levels, with a correlation coefficient (R²) of ≥ 0.995 being considered acceptable. ms-editions.cl

Range: The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. adryan.com

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. chromatographyonline.com It is often determined by analyzing a sample with a known concentration of this compound (a spiked sample) and calculating the percent recovery. chromatographyonline.com

Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). labmanager.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com

The following table provides hypothetical validation parameters for an HPLC method for the quantification of this compound, based on typical requirements. ms-editions.cl

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (RSD) ≤ 15%
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1

Recent studies have focused on the validation of methods for the analysis of co-formulants in plant protection products, which can include this compound. nih.govacs.orgresearchgate.net These methods often employ advanced techniques like LC-HRMS and require rigorous validation to ensure the reliable identification and quantification of a wide range of compounds. nih.govacs.orgnih.gov

Hybrid Data Treatment Strategies (Suspect Screening and Unknown Analysis)

In the analysis of complex samples, such as environmental matrices or commercial formulations, a combination of targeted and non-targeted approaches is often necessary to obtain a comprehensive chemical profile. Hybrid data treatment strategies, which combine suspect screening and unknown analysis, have emerged as a powerful tool for identifying a wide range of compounds, including this compound. nih.govacs.orgnih.gov

Suspect Screening: This approach involves searching for a predefined list of "suspect" compounds in a sample. researchgate.netcsic.es A database of potential compounds, including their exact mass, retention time, and fragmentation data, is created. The acquired data from the sample analysis, typically from high-resolution mass spectrometry (HRMS), is then screened against this database. nih.govacs.org this compound can be included in such a suspect list when analyzing samples where its presence is anticipated, for example, in plant protection products or as a contaminant in mineral oil hydrocarbons. nih.govacs.orgresearchgate.netresearchgate.net

Unknown Analysis: This is a non-targeted approach where the goal is to identify compounds that are not on the suspect list. nih.govacs.org The data is processed to detect all significant peaks, and their mass spectra are used to propose potential chemical formulas and structures. This is often done using specialized software that can compare the experimental data against large chemical libraries. nih.gov

The combination of these two strategies provides a more complete picture of the sample composition. Suspect screening allows for the efficient detection of known or expected compounds, while unknown analysis can lead to the discovery of new or unexpected substances. nih.govnih.gov

In a recent study on co-formulants in plant protection products, a hybrid data treatment strategy was employed using LC-Q-Orbitrap-HRMS. nih.govacs.org This approach led to the tentative identification of numerous compounds, with some being confirmed through the use of analytical standards. nih.govacs.org this compound was among the compounds that have been identified in such studies. nih.govacs.orgresearchgate.net

The workflow for a hybrid data treatment strategy can be summarized as follows:

Data Acquisition: Full-scan HRMS and data-dependent MS/MS data are acquired for the sample. nih.govnih.gov

Suspect Screening: The data is processed using software that compares the detected features against a suspect list containing information on this compound and other potential compounds. nih.govacs.org

Unknown Analysis: The data is further processed to identify peaks that were not matched during the suspect screening. These peaks are then subjected to formula and structure elucidation using various software tools and databases. nih.govnih.gov

Confirmation: Tentatively identified compounds, including this compound, are ideally confirmed by comparison with a reference standard. nih.govacs.orgnih.gov

This hybrid approach is particularly valuable in fields like environmental monitoring and food safety, where the presence of a wide range of contaminants is a concern. researchgate.neteurachem.orgitrcweb.org

Environmental Fate and Biotransformation of Dodecylnaphthalene

Biodegradation and Biotransformation Mechanisms

The biodegradation of dodecylnaphthalene involves a series of complex biochemical reactions initiated by microorganisms. These processes are crucial for the natural attenuation of this compound in contaminated environments.

Microbial Functionalization of this compound

Microbial functionalization is the initial and critical step in the biodegradation of this compound. This process involves the introduction of functional groups, such as hydroxyl or carboxyl groups, onto the this compound molecule by microbial enzymes. researchgate.netresearchgate.net This enzymatic attack increases the polarity and water solubility of the molecule, making it more susceptible to further degradation. The functionalization of asphaltenic compounds, for which this compound serves as a model, is a key area of research for applications in oil upgrading and the remediation of contaminated sites. researchgate.net

Role of Specific Bacterial Strains (e.g., Pseudomonas aeruginosa KK6)

Specific bacterial strains have been identified as being particularly effective at degrading this compound. Among these, Pseudomonas aeruginosa KK6, a soil bacterium, has been shown to extensively biotransform 1-dodecylnaphthalene (1-DDN). researchgate.netyokohama-cu.ac.jp This strain utilizes the compound as a carbon source, initiating the degradation process. Pseudomonas species are well-known for their hydrocarbon-degrading capabilities, possessing various enzymatic pathways for this purpose. tandfonline.comfrontiersin.org The study of strains like P. aeruginosa KK6 provides valuable insights into the specific enzymes and metabolic pathways involved in the breakdown of long-chain alkylated PAHs. researchgate.netyokohama-cu.ac.jp

Subterminal Oxidation Mechanisms

Research on the biotransformation of 1-DDN by Pseudomonas aeruginosa KK6 has revealed that the degradation primarily occurs through subterminal oxidation mechanisms. researchgate.net In this process, the oxidation of the alkyl chain occurs at a carbon atom other than the terminal one. This leads to the formation of secondary alcohols, which are then further oxidized to ketones. tandfonline.com These ketones can then undergo hydrolysis to form an ester. tandfonline.com This pathway is distinct from terminal oxidation, where the attack occurs at the end of the alkyl chain. The identification of subterminal oxidation products provides strong evidence for this specific metabolic route in the degradation of this compound. researchgate.net

Alkyl Chain Shortening and Oxidation

Following the initial oxidation, the long alkyl side chain of this compound undergoes a process of shortening. This involves the sequential removal of carbon units from the alkyl chain. researchgate.net In the case of 1-DDN degradation by P. aeruginosa KK6, analysis has shown the formation of a series of 1-naphthyl-alkanoic acids and 1-naphthyl-alkanals with varying alkyl chain lengths, each differing by one methylene (B1212753) unit. researchgate.netresearchgate.net This indicates a stepwise degradation of the dodecyl chain. This process of alkyl chain shortening is a common strategy employed by microorganisms to break down long-chain hydrocarbons into smaller, more manageable molecules that can enter central metabolic pathways. masterorganicchemistry.comcore.ac.uk

Environmental Persistence and Mobility

The environmental persistence and mobility of a chemical are determined by its resistance to degradation and its physical-chemical properties. For this compound, its low water solubility and high affinity for organic matter suggest it will likely partition to soil and sediment in the environment. bg.ac.rs While biodegradation is the primary mechanism for its removal, the rate can be slow, especially for long-chain alkylated PAHs. researchgate.netnih.gov Information on the persistence and degradability of this compound itself is limited. chemicalbook.com However, the parent compound, naphthalene (B1677914), is known to be rapidly degraded in the environment and is not considered persistent. industrialchemicals.gov.au The addition of the long dodecyl chain is expected to increase its persistence compared to naphthalene. researchgate.net The concept of "Persistent and Mobile" (PM) substances is used to identify chemicals that may contaminate drinking water sources, though it's noted that not all PM substances have a higher likelihood of being detected in groundwater. concawe.eu

Data Tables

Table 1: Key Bacterial Strain in this compound Biodegradation

Bacterial StrainKey FindingsReferences
Pseudomonas aeruginosa KK6Extensively biotransforms 1-dodecylnaphthalene (1-DDN) through subterminal oxidation mechanisms. researchgate.netyokohama-cu.ac.jp
Produces a series of oxidized and alkyl chain-shortened metabolites. researchgate.netresearchgate.net
Can be applied for upgrading heavy oil. researchgate.net

Table 2: Influence of Alkyl Chain Length on PAH Metabolism

CompoundMetabolic ObservationReference
1-MethylnaphthaleneAlkyl side chain oxidation is preferred over aromatic oxidation in rat liver microsomes. researchgate.net
2-Methylnaphthalene (B46627)Alkyl side chain oxidation is preferred over aromatic oxidation in both rat and human liver microsomes. researchgate.net
1-EthylnaphthaleneAlkyl side chain oxidation is preferred over aromatic oxidation in rat liver microsomes. researchgate.net
2-EthylnaphthaleneAlkyl side chain oxidation is preferred over aromatic oxidation in both rat and human liver microsomes. researchgate.net
1-n-DodecylnaphthaleneNot metabolized under the experimental conditions with rat and human liver microsomes. researchgate.net
1-n-Dodecyl-phenanthreneMetabolic conversion was negligible in rat and human liver microsomal incubations. nih.gov

Bioremediation Strategies

Bioremediation is an approach that utilizes microorganisms to break down and detoxify pollutants in the environment. researchgate.net For contaminants like this compound, which belongs to the class of polycyclic aromatic hydrocarbons (PAHs), bioremediation strategies focus on enhancing the metabolic activities of specific microbes capable of degrading these complex organic molecules. nih.govresearchgate.net These strategies can be broadly categorized as in-situ or ex-situ and often involve techniques such as biostimulation and bioaugmentation. researchgate.netiipseries.org

Biostimulation involves modifying the contaminated environment to encourage the growth and activity of indigenous microorganisms capable of degrading the target pollutant. researchgate.net For this compound, this could involve the addition of nutrients like nitrogen and phosphorus, as well as electron acceptors such as oxygen to facilitate aerobic degradation pathways. iipseries.org

Bioaugmentation is the introduction of specific, pre-selected microbial strains or consortia with proven degradative capabilities for the target contaminant into the polluted site. researchgate.netmdpi.com This is particularly useful if the native microbial population lacks the ability to efficiently degrade this compound. mdpi.com Enrichment techniques are often used to isolate and cultivate these specialized microorganisms from environments with a history of hydrocarbon contamination. nih.govmdpi.com For hydrophobic compounds like this compound, the use of surfactants or emulsifiers can also be a part of the strategy to increase the bioavailability of the pollutant to the microorganisms. iipseries.org

The effectiveness of these strategies depends on various environmental factors, including pH, temperature, moisture, and the presence of other toxic substances. iipseries.org

Environmental Fate Studies Methodology

Environmental fate studies are essential for understanding the transport, transformation, and ultimate disposition of chemical substances like this compound when they are released into the environment. battelle.org These studies follow standardized methodologies, often outlined by organizations like the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability. criver.comepa.gov The primary goal is to determine a substance's persistence, potential for accumulation, and the formation of any significant degradation products. epa.gov For this compound, these studies would focus on its behavior in soil, water, and air, and its potential to be taken up by living organisms.

Aerobic and Anaerobic Degradation Studies (e.g., OECD Guidelines)

These studies are designed to evaluate the rate and extent of biodegradation of a chemical under different oxygen conditions.

Aerobic Degradation: The OECD 307 guideline, "Aerobic and Anaerobic Transformation in Soil," is a key methodology. ibacon.comfao.org In this test, soil samples are treated with the test substance (this compound) and incubated in the dark under controlled temperature and moisture conditions. epa.gov To maintain aerobic conditions, the test systems are flushed with air. epa.gov The concentration of the parent compound and the formation of transformation products are monitored over time, typically for up to 120 days. ibacon.com The rate of degradation is used to calculate endpoints like DT50 (time for 50% dissipation). ibacon.com

Anaerobic Degradation: The anaerobic part of the OECD 307 guideline, as well as OECD 311 ("Anaerobic Biodegradability of Organic Compounds in Digested Sludge"), can be used to assess degradation in the absence of oxygen. bpcinstruments.comeuropa.eu For the soil test, after an initial aerobic phase, the soil is water-logged and the system is flushed with an inert gas like nitrogen to create anaerobic conditions. epa.goveuropa.eu For the sludge test, the substance is exposed to a diluted anaerobic sludge for up to 60 days. bpcinstruments.com The degradation is often measured by the production of biogas (methane and carbon dioxide). bpcinstruments.com These studies are crucial for environments like sediments and waterlogged soils where anaerobic conditions prevail. europa.eu

Parameter Aerobic Degradation Study (OECD 307) Anaerobic Degradation Study (OECD 307/311)
Guideline OECD 307OECD 307, OECD 311
Objective Determine rate and pathway of degradation in the presence of oxygen.Determine rate and pathway of degradation in the absence of oxygen.
Conditions Controlled temperature and moisture, continuous or intermittent aeration. epa.govWater-logged soil, inert gas atmosphere (e.g., nitrogen). epa.gov
Duration Typically up to 120 days. ibacon.comTypically up to 60-90 days. bpcinstruments.com
Endpoints Degradation half-life (DT50), identification of major metabolites. ibacon.comExtent of gas production, degradation half-life (DT50). bpcinstruments.com

Soil Leaching and Adsorption/Desorption Investigations

These investigations determine the mobility of a chemical in soil, which is critical for assessing the potential for groundwater contamination. smithers.comnumberanalytics.com

Adsorption/Desorption: The OECD 106 guideline is a batch equilibrium method used to quantify how much a chemical binds to soil particles. criver.com Soil of known character (e.g., organic carbon content, pH) is agitated with a solution of this compound until equilibrium is reached. nih.gov By measuring the concentration of the chemical in the solution phase, the amount adsorbed to the soil can be calculated. This provides the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). smithers.com Desorption is measured by replacing the solution with a fresh medium and measuring the amount of substance that is released from the soil. numberanalytics.com

Leaching: The soil column leaching test (e.g., OECD 312) simulates the movement of a substance through a soil profile. criver.comsmithers.com A column is packed with soil and treated with this compound at the top. Water is then percolated through the column, and the leachate is collected and analyzed for the presence of the parent compound and its metabolites. smithers.com This study provides a direct measure of the chemical's mobility. smithers.com Given this compound's expected high hydrophobicity and low water solubility, strong adsorption to soil particles and low leaching potential would be anticipated. nih.govmdpi.com

Study Type Guideline Primary Endpoint Information Provided
Adsorption/DesorptionOECD 106Adsorption Coefficient (Kd, Koc) smithers.comQuantifies the tendency of the substance to bind to soil particles. numberanalytics.com
Column LeachingOECD 312Concentration in leachateAssesses the potential for the substance to move through the soil profile and reach groundwater. smithers.com

Photolytic Degradation Studies

Photolytic degradation studies assess the breakdown of a chemical when exposed to light. olin.edu This is particularly relevant for substances that may be present on soil surfaces or in the upper layers of water bodies. researchgate.net

The methodology involves exposing a solution of this compound, or this compound applied to a soil surface, to a light source that simulates natural sunlight. frontiersin.org The experiment is conducted in a controlled environment where temperature is maintained. frontiersin.org Samples are taken at various time intervals and analyzed to determine the rate of disappearance of the parent compound and the appearance of any photoproducts. researchgate.net The quantum yield, which is a measure of the efficiency of the photochemical process, can be calculated to estimate the environmental photolysis half-life. For complex PAHs, photodegradation can be a significant transformation pathway, leading to the formation of various oxidized products. rsc.org

Bioaccumulation and Metabolism in Aquatic Organisms

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all routes of exposure, including water and food. ecetoc.org For a hydrophobic substance like this compound, there is a potential for it to accumulate in the fatty tissues of aquatic organisms.

The standard method for determining the bioconcentration factor (BCF) is the OECD 305 guideline ("Bioaccumulation in Fish: Aqueous and Dietary Exposure"). Fish, as a representative aquatic organism, are exposed to a constant, low concentration of the test substance in the water. europa.eu The test consists of two phases: an uptake phase, where the concentration of the chemical in the fish tissue is measured over time until it reaches a steady state, and a depuration (elimination) phase, where the fish are transferred to clean water and the rate of elimination is monitored. europa.eu The BCF is calculated as the ratio of the chemical's concentration in the organism to its concentration in the water at steady state. europa.eu

Applications and Performance in Industrial Systems

Dodecylnaphthalene in Lubricant Formulationsgoogle.comi.moscow

Chemical compounds are frequently added to base oils to improve their properties and performance. finozol.com this compound and its derivatives, such as this compound sulfonic acid, are utilized as lubricant additives. epo.org These additives are designed to impart new and desirable characteristics to the lubricant that are not inherently present in the base stock. plantengineering.com Their function can be to enhance existing properties, suppress undesirable traits, or introduce entirely new functionalities to meet the demanding requirements of modern machinery. finozol.com

The viscosity index (VI) is a critical parameter for lubricants, indicating the stability of their viscosity over a range of temperatures. mosil.com Additives known as viscosity index improvers are crucial for maintaining a lubricant's effectiveness across wide temperature fluctuations, from cold starts to high operating temperatures. finozol.comchempoint.com This stability ensures the formation of a protective lubricant film between moving parts, which is essential for preventing wear. precisionlubrication.com this compound-based formulations can contribute to a high viscosity index, ensuring reliable lubrication and protection against wear under varying thermal conditions. google.com By minimizing viscosity changes, these additives help maintain an optimal lubricating film, reducing friction and preventing surface damage to components. plantengineering.comprecisionlubrication.com

In internal combustion engines, particularly diesel engines, the combustion process generates soot particles that can contaminate the lubricating oil. lubrizol.com If not properly managed, these soot particles can agglomerate, leading to increased oil viscosity, sludge formation, and abrasive wear on engine components. mdpi.comyoutube.com

Dispersants are additives that keep soot and other insoluble contaminants suspended in the oil, preventing them from settling on engine surfaces. plantengineering.comlubesngreases.com this compound has been investigated for its role in lubricant compositions designed to improve soot dispersing properties. google.com The mechanism involves the dispersant molecules surrounding the soot particles, keeping them finely dispersed throughout the oil. mdpi.commachinerylubrication.com This action helps to maintain the oil's viscosity and cleanliness, allowing the contaminants to be removed during the next oil change. lubesngreases.com

Table 1: Impact of Dispersants on Lubricating Oil

PropertyWithout DispersantWith Dispersant
Soot ParticlesAgglomerate, form larger particlesKept finely suspended
Oil ViscosityIncreases significantlyMaintained within acceptable limits
Engine DepositsSludge and varnish formationReduced deposit formation
WearIncreased abrasive wearMinimized wear on components

This table provides a generalized overview of the effects of dispersant additives.

The environmental impact of lubricants is a growing concern, leading to the development of biodegradable oils. nih.gov A biodegradable lubricant is one that can be broken down by microorganisms into simpler, non-toxic substances. epa.gov Regulations, such as those in the European Union, often specify a minimum level of biodegradability for a lubricant to be classified as such, for instance, 60% biodegradation within 28 days. nih.gov

Soot Dispersing Properties in Lubricating Oils

This compound in Fuel Additivesgoogle.comsulnoxgroup.com

Derivatives of this compound, such as this compound sulfonic acid, are also employed as additives in fuels to enhance engine performance and cleanliness. kirj.ee These additives are soluble in fuel and work to prevent the formation of harmful deposits within the engine's fuel system. kirj.ee

Deposit control additives (DCAs) are a critical component of modern fuel formulations. manufacturing-today.com Their primary function is to prevent the buildup of deposits in key areas of the engine, such as fuel injectors, intake valves, and combustion chambers. kirj.eelubrizol.com These deposits can disrupt the fuel-air mixture, leading to reduced engine power, poor fuel economy, and increased emissions. lubrizol.com

This compound sulfonic acid and its salts have been identified as effective deposit control additives. kirj.eegoogle.com They work by creating a protective layer on metal surfaces, preventing deposit precursors from adhering. lubrizol.com They can also act to remove existing deposits by adsorbing onto them and carrying them away to be burned in the combustion process. lubrizol.com This "keep-clean" and "clean-up" functionality helps to maintain engine performance and efficiency over the long term. manufacturing-today.com

Table 2: Function of Deposit Control Additives

FunctionMechanism of ActionBenefit
Keep-CleanForms a protective film on metal surfaces to prevent deposit formation.Maintains engine cleanliness and performance.
Clean-UpAdsorbs to existing deposits, removing them from surfaces.Restores lost engine performance and fuel economy.

This table outlines the dual functionality of deposit control additives in fuel systems.

Antiknock Agents

This compound, particularly in the form of its potassium salt (potassium salt of this compound sulphonic acid), has been identified as a component in fuel additive packages. kirj.ee While traditional antiknock agents have included tetraethyl lead, which was phased out due to toxicity, and other organometallic compounds like ferrocene (B1249389) and methylcyclopentadienyl manganese tricarbonyl (MMT), research has explored various organic compounds to enhance the octane (B31449) rating of gasoline. wikipedia.orgub.eduresearchgate.net The primary function of an antiknock agent is to increase the temperature and pressure at which auto-ignition occurs, thereby preventing engine knocking. wikipedia.org Some organic compounds, including aromatic amines and phenolic compounds, have been investigated for their antiknock properties. ub.edu The potassium salt of this compound sulphonic acid is noted as a multifunctional additive, also providing anti-wear benefits in the engine. kirj.ee

Combustion Enhancers and Improvers

This compound derivatives, specifically the potassium salt of this compound sulphonic acid, are recognized as combustion enhancers in gasoline. kirj.ee Combustion enhancers are additives that facilitate a more complete and efficient burning of fuel. aquamarinechemicals.comiosrjournals.org These additives can act as catalysts, lowering the ignition temperature and allowing for the consumption of heavier fuel particles. aquamarinechemicals.com Alkali and alkali earth metal derivatives, especially soluble potassium salts of organic acids, are known to be effective fuel catalysts. kirj.ee The use of such additives can lead to cleaner engine components and reduced soot emissions. aquamarinechemicals.com In the context of dual-fuel engines using ammonia, a combustion enhancer containing alkyl nitrates was used with dodecane (B42187) as a pilot fuel to improve combustion stability and increase power output. sae.org

Interaction with Ethanol (B145695) Blends in Fuels

The integration of ethanol into gasoline presents specific challenges, such as phase separation, particularly in the presence of water. researchgate.net Fuel additives play a crucial role in ensuring the stability and performance of these blended fuels. sae.orgcloudfront.net Some soluble potassium salts of organic acids or phenolates, which are effective combustion enhancers, can be unstable in gasoline-ethanol blends. kirj.ee This has led to the development of stable salts, like potassium phosphates, for use as combustion enhancers in such blends. kirj.ee The potassium salt of this compound sulphonic acid is mentioned as a petrol additive, implying its use in conventional gasoline, though its specific stability and performance in high-ethanol blends are not extensively detailed in the provided context. kirj.ee The use of ethanol in fuels can alter the final gasoline's aromatic content and distillation characteristics, which in turn influences the requirements for other additives. cloudfront.net

This compound as Surfactants and Detergents

Amphiphilic Nature and Surfactant Formulations

This compound and its derivatives, such as sodium this compound sulfonate, are classified as surfactants. googleapis.comgoogleapis.com Surfactants are amphiphilic molecules, meaning they possess both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. erasm.orgipcol.com In the case of this compound derivatives, the dodecyl group and the naphthalene (B1677914) ring form the hydrophobic part, while a polar group, like a sulfonate, constitutes the hydrophilic head. vidyasagar.ac.inoit.edu

This dual nature allows surfactants to lower the surface tension between two liquids or between a liquid and a solid. erasm.org In detergent formulations, surfactants are essential for removing dirt, grease, and oil. medcraveonline.com When introduced into a solution, surfactant molecules arrange themselves to form structures called micelles, with their hydrophobic tails oriented inward, trapping oily dirt, and their hydrophilic heads facing outward, allowing the micelle to be washed away with water. ipcol.comresearchgate.net this compound-based surfactants can be found in various industrial and household applications, including detergents and cleaning agents. googleapis.comvidyasagar.ac.in

Adsorption Kinetics at Interfaces

The effectiveness of a surfactant is closely related to its adsorption kinetics at interfaces, such as the air-water or oil-water interface. The study of sodium this compound sulfonate has provided insights into this process. Research using optical second harmonic generation revealed that the adsorption of sodium this compound sulfonate at the water-air interface occurs in two stages: an initial, rapid Langmuir-type adsorption that achieves about 80% of a monolayer, followed by a much slower process to complete the monolayer. aip.orgresearchgate.net

This two-step adsorption process can be influenced by various factors. The initial rapid phase is often attributed to diffusion-controlled processes, where surfactant molecules move from the bulk solution to the interface. The slower second phase may be a kinetic-limited process, potentially involving the rearrangement of molecules at the interface to achieve a more stable configuration. researchgate.netresearchgate.net The rate of adsorption is influenced by the surfactant concentration in the bulk solution and the available space at the interface. nih.gov The study of adsorption kinetics is crucial for understanding and optimizing processes like emulsification, foaming, and detergency where this compound-based surfactants are used. nih.govresearchgate.net

Molecular Orientation at Liquid-Air Interfaces

The arrangement of this compound molecules at the boundary between a liquid and the air above it is a subject of significant scientific interest. Studies have employed advanced techniques like optical second-harmonic generation (SHG) to probe the orientation of these surfactant molecules.

In one key study, the average molecular orientation of a monolayer of sodium this compound-sulfonate (a derivative of this compound) at a water-air interface was investigated. ru.nl It was observed that the orientation of these molecules changes continuously as the surface pressure increases. aps.org As the molecules are compressed, they tend to tilt more towards the surface normal. aps.org For a saturated monolayer, the molecules approach a limiting inclination angle of approximately 30 degrees from the surface normal. aps.org This finding is noteworthy as it deviates from the common assumption that surfactant molecules align perfectly perpendicular to the surface at high pressures. aps.org The steric hindrance of the bulky naphthalene group is thought to play a role in this observed tilt. aps.org

The addition of salt to the aqueous subphase can further influence the behavior of these molecules at the interface. For instance, the presence of 2% NaCl in the water helps to prevent the this compound-sulfonate molecules from dissolving, thereby promoting the formation of a stable monolayer at the interface. aps.org

The orientation of this compound derivatives is also dependent on the nature of the two phases forming the interface. For example, studies on sodium 1-dodecylnaphthalene-4-sulfonate at decane/water and water/carbon tetrachloride interfaces revealed that the orientation of the naphthalene chromophore is strongly influenced by the specific liquid-liquid pairing. acs.org At the decane/water interface, the angle between the short axis of the naphthalene chromophore and the interface normal was found to be 21°. acs.org

These detailed investigations into molecular orientation are crucial for understanding and optimizing processes that rely on the surface activity of this compound and its derivatives, such as in the formulation of emulsions and foams. biolinscientific.com

This compound in Materials Science

This compound and its derivatives have found utility in various areas of materials science, primarily owing to their unique molecular structure which combines a bulky, rigid naphthalene core with a flexible dodecyl chain. escholarship.org This combination of properties makes them suitable for applications ranging from plasticizers to components in advanced polymer systems. aps.org

As Plasticizers and Solvents

Plasticizers are additives that increase the flexibility and durability of a material, most commonly a polymer. rdworldonline.com While phthalates are a widely used class of plasticizers, the principles of their function are relevant to understanding the potential role of this compound. polynt.com Plasticizers work by embedding themselves between the polymer chains, reducing the intermolecular forces and allowing the chains to move more freely against each other. polynt.com

The effectiveness of a plasticizer is related to its molecular structure and its compatibility with the polymer. The long, flexible dodecyl chain of this compound can intercalate between polymer chains, while the naphthalene group can provide a degree of rigidity and influence the solvent properties of the molecule. Although not as common as phthalates, this compound-based compounds can be considered for specialized applications where their specific solvency and compatibility characteristics are advantageous. sci-hub.se

The use of specific plasticizers is highly dependent on the polymer system. For example, in the acrylics industry, plasticizers are used to create tough, flexible coatings, with compatibility levels often up to 10% by weight. sci-hub.se The choice of a plasticizer also depends on factors like its resistance to extraction by solvents. sci-hub.se

Relevance in Polymer Applications

The incorporation of molecules like this compound can significantly modify the properties of polymers. exponent.com In the realm of polymer science, additives are crucial for tailoring materials for specific applications, from consumer products to industrial equipment. exponent.com The addition of a bulky molecule like this compound can impact the glass transition temperature, mechanical properties, and viscoelastic behavior of a polymer.

Research in polymer materials science often focuses on developing materials with enhanced functionalities, such as improved thermal stability, specific photoelectric characteristics, or controlled viscoelastic properties. routledge.com While direct research on this compound's broad use in commodity polymers is not extensive, its structural motifs are relevant to the design of specialty polymers and additives. For instance, polymers with tailored side chains are a key area of research for creating materials with specific properties. ingenium-university.eu

Interfacial and Surface Science Applications

The behavior of this compound at interfaces is a prime example of its relevance in interfacial and surface science. nrel.govsciencepg.com The study of interfaces is critical for a wide range of technologies, including the development of coatings, adhesives, and advanced electronic materials. uwaterloo.cashibaura-it.ac.jp

As discussed in the context of its molecular orientation, this compound derivatives act as surfactants, molecules that preferentially adsorb at interfaces and lower the interfacial tension. biolinscientific.com This property is fundamental to the formation and stabilization of emulsions and foams, which are prevalent in numerous industrial processes. biolinscientific.com The ability to control the orientation of these molecules at an interface allows for the fine-tuning of interfacial properties. acs.org

The field of colloid and interface science provides the fundamental principles for understanding how molecules like this compound behave in these systems. janlagerwall.eu The balance of intermolecular forces, such as van der Waals interactions and hydrophobic effects, dictates the self-assembly and stability of these molecular layers at interfaces. janlagerwall.eu

Toxicological Considerations and Human Health Research

Metabolic Fate of Dodecylnaphthalene and Alkylated Naphthalenes

The metabolic fate of polycyclic aromatic hydrocarbons (PAHs) is a critical determinant of their potential biological activity. For alkylated PAHs such as this compound, the metabolic process can involve oxidation of either the aromatic rings or the alkyl side chain. The balance between these pathways is influenced by the nature of the alkyl substituent and the biological system involved.

In vitro studies using liver microsomes from both rats and humans have been conducted to investigate the metabolism of naphthalene (B1677914) and a series of its alkyl-substituted analogues. spectrumchemical.com These studies utilize microsomal fractions, which are rich in cytochrome P450 (CYP450) enzymes responsible for oxidative metabolism. spectrumchemical.comgoogle.com

For the parent compound, naphthalene, metabolism in pooled human liver microsomes (pHLMs) yields trans-1,2-dihydro-1,2-naphthalenediol, 1-naphthol, and 2-naphthol (B1666908). researchgate.net The formation of these metabolites is catalyzed by various P450 isoforms, with CYP1A2 being the most efficient for producing the dihydrodiol and 1-naphthol, and CYP3A4 being most effective for 2-naphthol production. researchgate.netlubesngreases.com

A pivotal aspect of the metabolism of alkylated naphthalenes is the competition between oxidation of the aromatic ring and the alkyl side chain. spectrumchemical.com Aromatic ring oxidation is a key step in the formation of potentially reactive metabolites. spectrumchemical.comnih.gov However, the presence of an alkyl substituent can shift the metabolic focus to the side chain. spectrumchemical.comeuropa.eu

Table 1: Summary of Metabolic Pathways for Naphthalene and its Alkylated Derivatives in Liver Microsomes

CompoundMetabolizing SystemObserved MetabolismPrimary Metabolic PathwayReference
NaphthaleneHuman & Rat Liver MicrosomesYesAromatic Oxidation spectrumchemical.comnih.gov
1-Methyl-naphthaleneHuman & Rat Liver MicrosomesYesSide Chain Oxidation (preferred in rat) spectrumchemical.comnih.gov
2-Methyl-naphthaleneHuman & Rat Liver MicrosomesYesSide Chain Oxidation (preferred in human & rat) spectrumchemical.comnih.gov
1-Ethyl-naphthaleneHuman & Rat Liver MicrosomesYesSide Chain Oxidation (preferred in rat) spectrumchemical.comnih.gov
2-Ethyl-naphthaleneHuman & Rat Liver MicrosomesYesSide Chain Oxidation (preferred in human & rat) spectrumchemical.comnih.gov
1-n-Hexyl-naphthaleneHuman & Rat Liver MicrosomesNoNot Metabolized nih.gov
1-n-Dodecyl-naphthaleneHuman & Rat Liver MicrosomesNoNot Metabolized spectrumchemical.comnih.goveuropa.eu

The metabolism of the parent compound, naphthalene, proceeds through several stages. The initial oxidation of the aromatic ring by CYP450 enzymes forms a reactive epoxide intermediate (naphthalene epoxide). lubesngreases.com This epoxide can then be hydrolyzed by epoxide hydrolase to form trans-1,2-dihydro-1,2-naphthalenediol. lubesngreases.com This dihydrodiol can be further metabolized by dihydrodiol dehydrogenase to produce 1,2-dihydroxynaphthalene. nih.gov

1,2-Dihydroxynaphthalene is recognized as an intermediate in the metabolism of naphthalene and is a precursor to the formation of naphthoquinones, such as 1,2-naphthoquinone. nih.govfda.gov While these metabolites are well-documented for naphthalene, their formation from this compound in mammalian systems has not been demonstrated, which is consistent with the observed lack of metabolism of the parent this compound compound in liver microsome studies. spectrumchemical.comeuropa.eu 1,2-dihydroxynaphthalene has been investigated as a potential biomarker for occupational exposure to naphthalene. chemservice.com

Preferential Alkyl Side Chain Oxidation vs. Aromatic Oxidation

Environmental and Health Risk Assessment

The assessment of environmental and health risks for chemical substances like this compound involves evaluating their potential to persist and accumulate in organisms, as well as understanding their status under various regulatory frameworks.

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure (e.g., water, diet, air) and accumulates to a concentration higher than that in the surrounding environment. chemreg.neteuropa.eu A key predictor for the bioaccumulation potential of non-polar organic compounds is the n-octanol-water partition coefficient (Kow), often expressed as its logarithm, log Kow. chemreg.net Substances with a high log Kow are more lipophilic ("fat-loving") and tend to accumulate in the fatty tissues of organisms. wikipedia.org A log Kow value greater than 5 is often used as a screening criterion for identifying potentially bioaccumulative substances. europa.eu

This compound is a highly lipophilic molecule. Its computed XLogP3 value, an estimate of log Kow, is 9.8. europa.euchemservice.com This value is significantly above the threshold of concern, indicating a very high potential for bioaccumulation in organisms. Substances with such high lipophilicity and persistence may become a concern if they are widely dispersed in the environment. chemreg.net

Table 2: Bioaccumulation Potential of this compound

CompoundCAS NumberPhysicochemical PropertyValueImplication for BioaccumulationReference
1-Dodecylnaphthalene38641-16-6XLogP3 (Log Kow estimate)9.8High Potential europa.eu
2-Dodecylnaphthalene60899-39-0XLogP3 (Log Kow estimate)9.8High Potential chemservice.com

This compound and its derivatives are subject to various chemical regulations in different jurisdictions. In the United States, this compound (CAS No. 38641-16-6) is listed on the Toxic Substances Control Act (TSCA) Chemical Substance Inventory, indicating that it is actively used in commerce. spectrumchemical.comeuropa.eu Certain derivatives, such as sodium this compound sulfonate, are permitted by the Environmental Protection Agency (EPA) as inert ingredients in nonfood use pesticide products.

In Europe, this compound has been pre-registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. lubesngreases.com This indicates an intention to register the substance for manufacture or import into the European Union. lubesngreases.com The European Chemicals Agency (ECHA) has a registration dossier for a substance identified as "Alkylated Naphthalene," which is a mixture. According to a notification to ECHA by one company, this compound is reported as not meeting the criteria for classification as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). europa.eu

Alkylated naphthalenes are also used in specialized industrial applications, such as synthetic base oils for lubricants. Some highly refined alkylated naphthalenes have received NSF H-1 registration for use in lubricants where incidental food contact may occur. fda.gov

Bioaccumulation Potential

Occupational Exposure and Biomonitoring

The assessment of workplace exposure is a critical component of occupational health and safety for any chemical substance. This involves evaluating the routes and extent of worker exposure and, where possible, correlating this with internal dosage through biomonitoring. For this compound, a comprehensive understanding of occupational exposure and the development of specific biomonitoring strategies are still areas of limited research.

Occupational Exposure

Currently, there are no established occupational exposure limits (OELs) specific to this compound from major regulatory bodies. chemicalbook.com OELs, such as the Permissible Exposure Limit (PEL) set by the Occupational Safety and Health Administration (OSHA) in the United States, or Workplace Exposure Limits (WELs) in the United Kingdom, are established to protect workers from the adverse health effects of a substance. hse.gov.uk The absence of a specific OEL for this compound means that employers handling this compound must rely on general principles of industrial hygiene to minimize worker exposure. osha.govioha.net This includes implementing engineering controls like enclosed systems and local exhaust ventilation, administrative controls such as limiting exposure time, and providing appropriate personal protective equipment (PPE). cefic-lri.org

In workplaces where this compound is used, exposure can potentially occur through inhalation of vapors or aerosols, and dermal contact. The extent of exposure would depend on the physical form of the substance, its vapor pressure, and the specific industrial processes being conducted. cefic-lri.orgnih.gov Industrial hygiene practices would involve air sampling to quantify potential airborne concentrations and surface wipe sampling to assess the potential for skin contact. osha.govnj.gov

Biomonitoring

Biomonitoring is the measurement of a chemical or its metabolites in biological samples (e.g., urine, blood, hair) to assess the amount of the chemical that has entered the body. researchgate.netcdc.gov It provides a measure of the total absorbed dose from all routes of exposure, including inhalation, dermal contact, and ingestion. nj.gov

For this compound, specific biomarkers of exposure have not been established for human biomonitoring. Research into the human metabolism of this compound is limited. An in vitro study using human liver microsomes found that 1-n-dodecyl-naphthalene was not metabolized under the experimental conditions applied. researchgate.netresearchgate.net This suggests that the metabolism of this compound may be very slow or follow pathways not captured in the study, and that the parent compound itself might be a potential biomarker if absorbed. In contrast, the related compound naphthalene is metabolized to various hydroxylated metabolites, such as 1-naphthol, 2-naphthol, and 1,2-dihydroxynaphthalene, which are used as biomarkers of exposure. nih.govnih.govnih.gov

If this compound were to be metabolized in humans, potential biomarkers could include hydroxylated derivatives of the dodecyl chain or the naphthalene ring. The development of a biomonitoring method would require further research to identify and quantify such metabolites in human samples.

Analytical Methods for Biomonitoring

Should biomarkers for this compound be identified, several analytical techniques could be adapted for their quantification in biological matrices. These methods are commonly used for the analysis of other polycyclic aromatic hydrocarbons (PAHs) and their metabolites. cdc.govnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net It would be suitable for detecting this compound or its potential metabolites in biological samples after appropriate extraction and derivatization. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS) or ultraviolet (UV) detection, is another powerful tool for separating and quantifying organic compounds in complex mixtures like urine or blood. nih.govresearchgate.net

The table below summarizes the current status of occupational exposure and biomonitoring for this compound.

ParameterStatusDetails
Occupational Exposure Limits (OELs) Not EstablishedNo specific PEL, WEL, or other official OEL has been set for this compound. chemicalbook.com
Primary Routes of Occupational Exposure Inhalation, DermalBased on the general properties of industrial chemicals of this type.
Established Human Biomonitoring Methods NoneNo validated methods currently exist for routine biomonitoring of this compound exposure.
Identified Biomarkers of Exposure NoneHuman metabolism and specific biomarkers have not been characterized. researchgate.netresearchgate.net
Potential Analytical Techniques GC-MS, HPLCThese methods could be developed for biomonitoring if suitable biomarkers are identified. nih.govnih.govresearchgate.net

Q & A

Q. What are the established laboratory methods for synthesizing and characterizing dodecylnaphthalene?

  • Methodological Answer : this compound can be synthesized via Friedel-Crafts alkylation, where naphthalene reacts with dodecyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C NMR) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Ensure rigorous solvent removal to avoid residual catalyst interference. For reproducibility, document reaction conditions (temperature, molar ratios) and validate results against reference spectra .

Q. Which analytical techniques are most effective for detecting this compound in environmental matrices?

  • Methodological Answer : High-resolution GC-MS is optimal for quantifying this compound in air, water, or soil samples. For atmospheric sampling, use inert-coated filters (e.g., PTFE) to minimize artifact formation from particulate adsorption, as noted in naphthalene analog studies . Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with non-polar sorbents (e.g., C18) is recommended for aqueous samples. Include internal standards (e.g., deuterated analogs) to correct for matrix effects and recovery losses .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicological data for this compound across studies?

  • Methodological Answer : Conduct a systematic meta-analysis to identify variables causing discrepancies, such as differences in exposure models (e.g., in vivo vs. in vitro), dosage metrics, or metabolic activation systems. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments that isolate confounding factors. For example, compare results across cell lines (e.g., HepG2 vs. primary hepatocytes) to assess metabolic competency’s role in toxicity outcomes .

Q. What experimental frameworks are suitable for evaluating the environmental persistence and degradation pathways of this compound?

  • Methodological Answer : Use microcosm studies to simulate environmental conditions (e.g., soil-water systems under varying pH and microbial loads). Monitor degradation via LC-MS/MS and track metabolites (e.g., hydroxylated derivatives). Complement experimental data with computational models (e.g., QSAR or molecular dynamics) to predict half-lives and bioaccumulation potential. Prioritize interdisciplinary collaboration to align chemical analysis with ecotoxicological endpoints .

Q. How can the genotoxic potential of this compound be rigorously assessed using in vitro models?

  • Methodological Answer : Combine the Ames test (with/without metabolic activation via S9 liver homogenate) to evaluate mutagenicity and the comet assay to detect DNA strand breaks in mammalian cells. Integrate transcriptomic profiling (RNA-seq) to identify upregulated DNA repair or oxidative stress genes. Validate findings against positive controls (e.g., benzo[a]pyrene) and ensure statistical power through triplicate experiments with blinded analysis .

Methodological Considerations Table

Research Focus Recommended Techniques Key Challenges
Synthesis & CharacterizationFriedel-Crafts alkylation, NMR, GC-MSCatalyst residues interfering with purity analysis
Environmental DetectionGC-MS with SPE/LLE, PTFE filters for air samplingArtifact formation in particulate-laden environments
Toxicity DiscrepanciesMeta-analysis, FINER criteria, cross-model comparisonsStandardizing metabolic activation systems across studies
Degradation PathwaysMicrocosm experiments, LC-MS/MS, QSAR modelingDifferentiating abiotic vs. microbial degradation products

Guidance for Literature Review & Data Validation

  • Database Utilization : Use PubMed, SciFinder, and ATSDR toxicological profiles with search strings like (this compound OR C12-naphthalene) AND (toxicity OR pharmacokinetics OR environmental persistence) to capture multidisciplinary studies .
  • Ethical Compliance : Adhere to institutional review for hazardous material handling and data reproducibility standards (e.g., depositing raw spectra in open-access repositories) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.